(1R,2R,3R,4S)-4-aminocyclohexane-1,2,3-triol hydrochloride
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Overview
Description
(1R,2R,3R,4S)-4-aminocyclohexane-1,2,3-triol hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a cyclohexane ring with three hydroxyl groups and one amino group, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3R,4S)-4-aminocyclohexane-1,2,3-triol hydrochloride typically involves the reduction of a precursor compound, such as a nitrocyclohexane derivative, followed by the introduction of hydroxyl groups. One common method includes the catalytic hydrogenation of a nitrocyclohexane compound in the presence of a palladium catalyst, followed by hydroxylation using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation reactors and continuous flow systems to ensure efficient and consistent synthesis. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,3R,4S)-4-aminocyclohexane-1,2,3-triol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: The amino group can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Thionyl chloride in the presence of a base or phosphorus tribromide in an inert solvent.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives or cyclohexane carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated cyclohexane derivatives.
Scientific Research Applications
(1R,2R,3R,4S)-4-aminocyclohexane-1,2,3-triol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (1R,2R,3R,4S)-4-aminocyclohexane-1,2,3-triol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,3R,4S)-4-aminocyclohexane-1,2,3-triol: The non-hydrochloride form of the compound, which has similar chemical properties but different solubility and stability characteristics.
Cyclohexane-1,2,3-triol:
4-aminocyclohexanol: A simpler analog with only one hydroxyl group, used in different chemical contexts.
Uniqueness
(1R,2R,3R,4S)-4-aminocyclohexane-1,2,3-triol hydrochloride is unique due to its combination of hydroxyl and amino groups on a cyclohexane ring, providing a versatile platform for chemical modifications and biological interactions. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications in research and industry.
Properties
CAS No. |
193806-45-0 |
---|---|
Molecular Formula |
C6H14ClNO3 |
Molecular Weight |
183.6 |
Purity |
95 |
Origin of Product |
United States |
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